7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
7-[(4-chlorophenoxy)methyl]-2,4-dimethyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c1-19-13-12(14(22)20(2)16(19)23)21-7-11(25-15(21)18-13)8-24-10-5-3-9(17)4-6-10/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYHCUZUAOKXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(OC3=N2)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic compound with potential pharmacological applications. Its structure suggests it may exhibit biological activity similar to other xanthine derivatives, which are known for their roles in various biological processes.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Molecular Formula : C₁₄H₁₃ClN₄O₂
- Molecular Weight : 304.73 g/mol
The biological activity of this compound is hypothesized to involve:
- Inhibition of Phosphodiesterase (PDE) : Similar to xanthine derivatives, this compound may act as a non-selective PDE inhibitor, which would increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP can lead to various physiological responses, including anti-inflammatory effects and enhanced cellular signaling pathways.
- Adenosine Receptor Antagonism : This compound might also function as an antagonist at adenosine receptors, potentially influencing sleep regulation and immune responses.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit a range of biological effects:
- Anti-inflammatory Effects : In vitro studies have shown that xanthine derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α.
- Cognitive Enhancement : Some studies suggest that PDE inhibitors can enhance cognitive function by modulating neurotransmitter systems.
Data Table of Related Compounds
| Compound Name | IUPAC Name | Molecular Formula | Biological Activity |
|---|---|---|---|
| Caffeine | 1,3,7-trimethylxanthine | C₈H₁₀N₄O₂ | Stimulant; PDE inhibitor |
| Theophylline | 1,3-dimethylxanthine | C₇H₈N₄O₂ | Bronchodilator; PDE inhibitor |
| Theobromine | 3,7-dimethylxanthine | C₇H₈N₄O₂ | Stimulant; mild diuretic |
Case Studies
Recent studies have explored the pharmacological effects of similar compounds in various models:
- Study on Inflammation : A study published in the Journal of Medicinal Chemistry demonstrated that a related xanthine derivative significantly reduced inflammation in rodent models by inhibiting TNF-α synthesis.
- Cognitive Function Enhancement : Research in Neuropharmacology indicated that PDE inhibitors improved memory retention in aged rats, suggesting potential applications in treating cognitive decline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
